N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide
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Overview
Description
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide is an organic compound characterized by the presence of a fluoro-substituted phenyl ring, a hydroxyimino group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide typically involves the following steps:
Nitration: The starting material, 4-fluoro-2-methylphenylamine, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Oximation: The resulting amine is reacted with an appropriate oxime reagent, such as hydroxylamine hydrochloride, to form the hydroxyimino group.
Acetylation: Finally, the hydroxyimino intermediate is acetylated using acetic anhydride to yield N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and automated systems to ensure high yield and purity.
Types of Reactions:
Oxidation: N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can undergo oxidation reactions, particularly at the hydroxyimino group, leading to the formation of nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amine derivatives, especially at the hydroxyimino group.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the phenyl ring.
Scientific Research Applications
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Materials Science: The compound is studied for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Biological Research: It is used as a probe to study enzyme mechanisms and interactions due to its ability to form stable complexes with metal ions.
Industrial Applications: The compound is explored for its use as an intermediate in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, particularly those involved in oxidative stress pathways, by forming stable complexes with metal ions.
Pathways Involved: It can modulate the activity of enzymes such as nitric oxide synthase, leading to altered levels of nitric oxide and other reactive oxygen species.
Comparison with Similar Compounds
N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide can be compared with other similar compounds:
Similar Compounds: N-(4-chloro-2-methylphenyl)-2-(N-hydroxyimino)acetamide, N-(4-bromo-2-methylphenyl)-2-(N-hydroxyimino)acetamide, and N-(4-methyl-2-methylphenyl)-2-(N-hydroxyimino)acetamide.
Uniqueness: The presence of the fluoro group in N-(4-fluoro-2-methylphenyl)-2-(N-hydroxyimino)acetamide imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and methyl analogs.
Properties
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2-hydroxyiminoacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O2/c1-6-4-7(10)2-3-8(6)12-9(13)5-11-14/h2-5,14H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCKUALHNSOMJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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